molecular formula C12H13F3O3S B12600657 4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647856-05-1

4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid

Cat. No.: B12600657
CAS No.: 647856-05-1
M. Wt: 294.29 g/mol
InChI Key: DAGHNUAZDKWSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a methoxy group, a propyl chain, and a trifluoromethylsulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a suitable aromatic compound, followed by the introduction of the trifluoromethylsulfanyl group through nucleophilic substitution reactions. The methoxy and propyl groups can be introduced via alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace the trifluoromethylsulfanyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of the propyl chain and the trifluoromethylsulfanyl group, which confer distinct chemical and physical properties compared to its analogs

Properties

CAS No.

647856-05-1

Molecular Formula

C12H13F3O3S

Molecular Weight

294.29 g/mol

IUPAC Name

4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C12H13F3O3S/c1-3-4-7-5-8(11(16)17)6-9(10(7)18-2)19-12(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,17)

InChI Key

DAGHNUAZDKWSNE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)C(=O)O)SC(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.